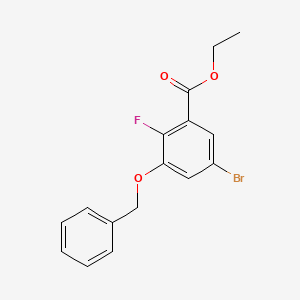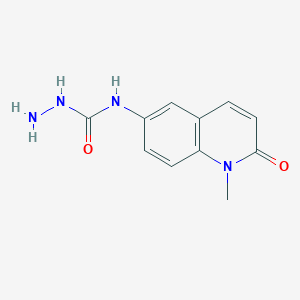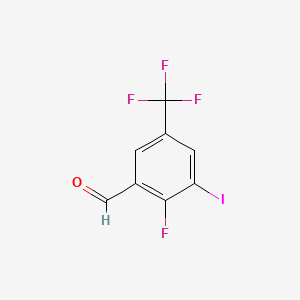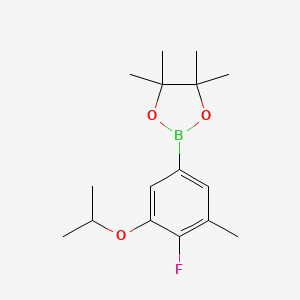
4-Bromo-4'-fluoro-2,2'-dimethyl-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with bromine and fluorine substituents at the 4 and 4’ positions, respectively, and methyl groups at the 2 and 2’ positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as dioxane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the efficiency and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-withdrawing groups (bromine and fluorine), the compound can participate in electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Cross-Coupling Reactions: It can undergo further cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can introduce various functional groups onto the biphenyl rings, while oxidation and reduction can modify the existing substituents.
Aplicaciones Científicas De Investigación
4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions, particularly in the development of fluorescent probes and sensors.
Mecanismo De Acción
The mechanism of action of 4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and fluorine substituents, which can stabilize reaction intermediates and facilitate various transformations. In biological systems, the compound may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparación Con Compuestos Similares
4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the methyl groups at the 2 and 2’ positions.
4-Bromo-4’-methylbiphenyl: Contains a methyl group at the 4’ position instead of a fluorine atom.
4-Bromo-4’-fluorobiphenyl: Similar but without the methyl groups at the 2 and 2’ positions.
Uniqueness: 4-Bromo-4’-fluoro-2,2’-dimethyl-1,1’-biphenyl is unique due to the presence of both bromine and fluorine substituents, as well as the methyl groups at the 2 and 2’ positions. These structural features confer distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C14H12BrF |
|---|---|
Peso molecular |
279.15 g/mol |
Nombre IUPAC |
1-(4-bromo-2-methylphenyl)-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C14H12BrF/c1-9-7-11(15)3-5-13(9)14-6-4-12(16)8-10(14)2/h3-8H,1-2H3 |
Clave InChI |
MAIWNNNUUJSGKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2=C(C=C(C=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



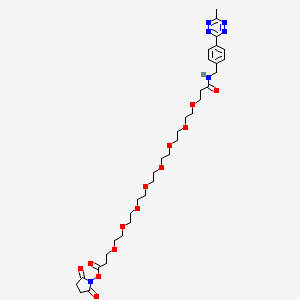

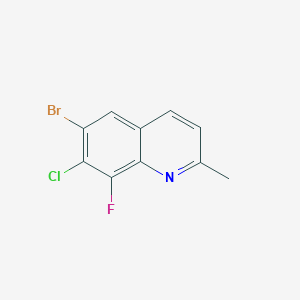
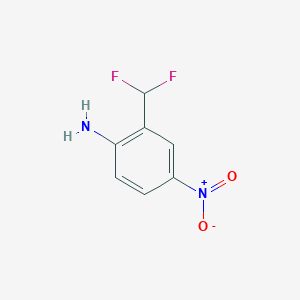

![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
